L-cysteineamide hydrochloride
Overview
Description
L-cysteineamide hydrochloride: is a derivative of the amino acid L-cysteine. It is characterized by the presence of an amide group (-CONH2) and a hydrochloride salt form. The compound has a molecular formula of C3H9ClN2OS and a molecular weight of 156.634 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: L-cysteineamide hydrochloride can be synthesized through the amidation of L-cysteine. The process involves the reaction of L-cysteine with ammonia or an amine in the presence of a coupling agent such as carbodiimide. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing L-cysteine, which is then converted to L-cysteineamide through chemical or enzymatic reactions. The final product is purified and crystallized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: L-cysteineamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) in L-cysteineamide can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers, disulfides.
Scientific Research Applications
L-cysteineamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular redox reactions and as a precursor for the synthesis of glutathione, an important antioxidant.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
Comparison with Similar Compounds
L-cysteineamide hydrochloride can be compared with other similar compounds, such as:
L-cysteine: The parent amino acid, which has a free thiol group and is involved in protein synthesis and cellular redox reactions.
N-acetyl L-cysteine: A derivative of L-cysteine with an acetyl group, known for its mucolytic and antioxidant properties.
Glutathione: A tripeptide containing L-cysteine, which plays a crucial role in cellular detoxification and antioxidant defense.
Uniqueness: this compound is unique due to its amide group, which imparts distinct chemical properties and biological activities compared to other L-cysteine derivatives. Its ability to inhibit tyrosinase and modulate melanin synthesis makes it particularly valuable in dermatological research and applications .
Properties
IUPAC Name |
2-amino-3-sulfanylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGAPYODKVUSBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333695 | |
Record name | L-cysteineamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867-85-6 | |
Record name | Propanamide, 2-amino-3-mercapto-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 121351 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC121351 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-cysteineamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-sulfanylpropanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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